molecular formula C18H20ClNO2 B213717 N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Cat. No. B213717
M. Wt: 317.8 g/mol
InChI Key: FHHUHANCDHAKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies and autoimmune diseases.

Mechanism of Action

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide binds to the active site of BTK and inhibits its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, including PLCγ2 and AKT, which are essential for B-cell survival and proliferation. Inhibition of BTK also leads to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins, resulting in apoptosis of B-cells.
Biochemical and physiological effects:
N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been shown to specifically target B-cells and has minimal effects on other immune cells, such as T-cells and natural killer cells. This selectivity reduces the risk of off-target effects and toxicity. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a potent and selective BTK inhibitor that has shown promising results in preclinical studies. However, there are some limitations to its use in lab experiments. N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide is a small molecule inhibitor and may not be suitable for studying the role of BTK in cellular processes that require the full-length protein. Additionally, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.

Future Directions

There are several potential future directions for research on N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide. One area of interest is the combination of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide with other targeted therapies, such as venetoclax or lenalidomide, to improve its efficacy in B-cell malignancies. Another potential direction is the investigation of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in disease pathogenesis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide in patients with B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide involves several steps, starting with the reaction of 2-chlorophenol with tert-butylamine to form the corresponding amine. The amine is then reacted with 3-(bromomethyl)benzamide to produce the intermediate compound. Finally, the intermediate is treated with sodium hydroxide and tert-butyl chloride to yield the final product, N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide.

Scientific Research Applications

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. In vivo studies in mouse models of CLL and MCL have demonstrated that N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide can induce tumor regression and improve survival.

properties

Product Name

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-tert-butyl-3-[(2-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)20-17(21)14-8-6-7-13(11-14)12-22-16-10-5-4-9-15(16)19/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

FHHUHANCDHAKGH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)COC2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.